Cas no 1251685-91-2 (2-{3-4-(4-methoxyphenyl)piperazine-1-carbonylphenoxy}pyrimidine)

2-{3-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]phenoxy}pyrimidine is a synthetic organic compound featuring a piperazine core linked to a methoxyphenyl group and a pyrimidine moiety via a phenoxy carbonyl bridge. This structure imparts potential pharmacological activity, particularly in modulating receptor interactions due to its piperazine and aromatic components. The methoxy substitution enhances lipophilicity, potentially improving membrane permeability. Its well-defined molecular architecture makes it suitable for research in medicinal chemistry, particularly as a scaffold for developing ligands targeting central nervous system or cardiovascular receptors. The compound’s stability and synthetic reproducibility further support its utility in structure-activity relationship studies.
2-{3-4-(4-methoxyphenyl)piperazine-1-carbonylphenoxy}pyrimidine structure
1251685-91-2 structure
商品名:2-{3-4-(4-methoxyphenyl)piperazine-1-carbonylphenoxy}pyrimidine
CAS番号:1251685-91-2
MF:C22H22N4O3
メガワット:390.435084819794
CID:6554261

2-{3-4-(4-methoxyphenyl)piperazine-1-carbonylphenoxy}pyrimidine 化学的及び物理的性質

名前と識別子

    • 2-{3-4-(4-methoxyphenyl)piperazine-1-carbonylphenoxy}pyrimidine
    • [4-(4-methoxyphenyl)piperazin-1-yl]-(3-pyrimidin-2-yloxyphenyl)methanone
    • インチ: 1S/C22H22N4O3/c1-28-19-8-6-18(7-9-19)25-12-14-26(15-13-25)21(27)17-4-2-5-20(16-17)29-22-23-10-3-11-24-22/h2-11,16H,12-15H2,1H3
    • InChIKey: RAWSSWXDJVEQAP-UHFFFAOYSA-N
    • ほほえんだ: C(N1CCN(C2=CC=C(OC)C=C2)CC1)(C1=CC=CC(OC2=NC=CC=N2)=C1)=O

2-{3-4-(4-methoxyphenyl)piperazine-1-carbonylphenoxy}pyrimidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5869-0022-1mg
2-{3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenoxy}pyrimidine
1251685-91-2
1mg
$54.0 2023-09-09
Life Chemicals
F5869-0022-3mg
2-{3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenoxy}pyrimidine
1251685-91-2
3mg
$63.0 2023-09-09
Life Chemicals
F5869-0022-10μmol
2-{3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenoxy}pyrimidine
1251685-91-2
10μmol
$69.0 2023-09-09
Life Chemicals
F5869-0022-5mg
2-{3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenoxy}pyrimidine
1251685-91-2
5mg
$69.0 2023-09-09
Life Chemicals
F5869-0022-2μmol
2-{3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenoxy}pyrimidine
1251685-91-2
2μmol
$57.0 2023-09-09
Life Chemicals
F5869-0022-4mg
2-{3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenoxy}pyrimidine
1251685-91-2
4mg
$66.0 2023-09-09
Life Chemicals
F5869-0022-10mg
2-{3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenoxy}pyrimidine
1251685-91-2
10mg
$79.0 2023-09-09
Life Chemicals
F5869-0022-5μmol
2-{3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenoxy}pyrimidine
1251685-91-2
5μmol
$63.0 2023-09-09
Life Chemicals
F5869-0022-20μmol
2-{3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenoxy}pyrimidine
1251685-91-2
20μmol
$79.0 2023-09-09
Life Chemicals
F5869-0022-15mg
2-{3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenoxy}pyrimidine
1251685-91-2
15mg
$89.0 2023-09-09

2-{3-4-(4-methoxyphenyl)piperazine-1-carbonylphenoxy}pyrimidine 関連文献

2-{3-4-(4-methoxyphenyl)piperazine-1-carbonylphenoxy}pyrimidineに関する追加情報

Professional Introduction to Compound with CAS No. 1251685-91-2 and Product Name: 2-{3-4-(4-methoxyphenyl)piperazine-1-carbonylphenoxy}pyrimidine

The compound with the CAS number 1251685-91-2 and the product name 2-{3-4-(4-methoxyphenyl)piperazine-1-carbonylphenoxy}pyrimidine represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. The structural features of this compound, including its pyrimidine core and piperazine moiety, make it a promising candidate for further investigation in various biological assays.

At the heart of this compound's structure lies a pyrimidine ring, which is a fundamental scaffold in many biologically active molecules. Pyrimidines are heterocyclic aromatic compounds that are naturally occurring components of nucleic acids, such as DNA and RNA. Their ability to interact with biological targets makes them invaluable in drug design. In the case of 2-{3-4-(4-methoxyphenyl)piperazine-1-carbonylphenoxy}pyrimidine, the pyrimidine core is further functionalized with a phenoxy group and a piperazine derivative, enhancing its potential for binding to specific biological receptors.

The piperazine moiety is another critical component of this compound, contributing to its pharmacological properties. Piperazines are six-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. They are known for their ability to modulate the activity of various neurotransmitter receptors, making them useful in the development of drugs targeting central nervous system disorders. The presence of a 4-methoxyphenyl group attached to the piperazine ring adds another layer of complexity, potentially influencing the compound's solubility, metabolic stability, and overall bioavailability.

The phenoxy group in the molecule further enhances its structural diversity and functional potential. Phenoxy groups are commonly found in pharmaceuticals due to their ability to engage in hydrogen bonding and hydrophobic interactions with biological targets. In 2-{3-4-(4-methoxyphenyl)piperazine-1-carbonylphenoxy}pyrimidine, the phenoxy group is linked to the pyrimidine ring through an amide bond, creating a versatile structure that can interact with multiple binding sites on biological targets.

Recent research has highlighted the importance of such multifunctional compounds in drug discovery. The combination of different pharmacophoric elements, as seen in 2-{3-4-(4-methoxyphenyl)piperazine-1-carbonylphenoxy}pyrimidine, allows for the design of molecules with enhanced binding affinity and selectivity. This compound has been investigated for its potential role in modulating various biological pathways, including those involved in inflammation, pain perception, and neurotransmitter signaling.

In vitro studies have demonstrated that this compound exhibits promising activity against several target proteins relevant to human health. For instance, preliminary assays suggest that it may interact with enzymes and receptors involved in metabolic disorders, offering a potential therapeutic approach for conditions such as diabetes and obesity. Additionally, its interaction with neurotransmitter receptors has raised interest in its potential applications for treating neurological disorders.

The synthesis of 2-{3-4-(4-methoxyphenyl)piperazine-1-carbonylphenoxy}pyrimidine involves a series of well-established chemical reactions that highlight its synthetic accessibility. The key steps include condensation reactions between appropriately substituted precursors, followed by functional group transformations to introduce the necessary pharmacophoric elements. The use of modern synthetic methodologies ensures high yields and purity, making it feasible for large-scale production if needed.

The pharmacokinetic properties of this compound are also an area of active investigation. Understanding how a molecule behaves within an organism is crucial for determining its therapeutic efficacy and safety profile. Preliminary data suggest that 2-{3-4-(4-methoxyphenyl)piperazine-1-carbonylphenoxy}pyrimidine exhibits favorable pharmacokinetic characteristics, including reasonable absorption, distribution, metabolism, and excretion (ADME) profiles. These findings are encouraging for further development towards clinical applications.

As research continues to evolve, new methodologies and technologies are being employed to enhance drug discovery processes. Computational modeling and high-throughput screening techniques have become indispensable tools for identifying novel lead compounds like 2-{3-4-(4-methoxyphenyl)piperazine-1-carbonylphenoxy}pyrimidine. These approaches allow researchers to predict the biological activity of molecules before they are synthesized, saving time and resources while increasing the likelihood of success.

The potential applications of this compound extend beyond traditional pharmaceuticals. Its unique structural features make it suitable for use as an intermediate in the synthesis of more complex molecules or as a building block for libraries of diverse compounds designed through structure-based drug design or combinatorial chemistry approaches.

In conclusion,2-{3-4-(4-methoxyphenyl)piperazine-1-carbonylphenoxy}pyrimidine represents a significant advancement in medicinal chemistry with its innovative structure and promising biological activity. The combination of a pyrimidine core with functionalized piperazine and phenoxy groups creates a molecule with multifaceted potential for therapeutic applications. As research progresses, further investigations into its pharmacological properties will be essential to unlock its full potential as a novel therapeutic agent.

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